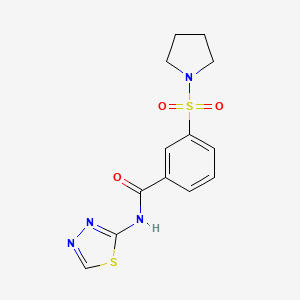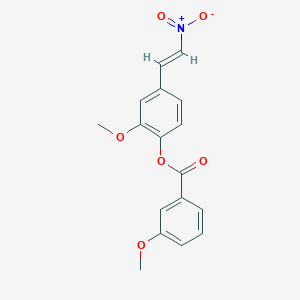![molecular formula C20H18N6O B5686944 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5686944.png)
2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide, also known as PTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PTQ is a member of the quinoline family of compounds, which are known to possess a wide range of biological activities, including antitumor, antimalarial, and antiviral properties. In
Mécanisme D'action
The exact mechanism of action of 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death in cancer cells. In malaria parasites, 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide is thought to inhibit the activity of the heme detoxification pathway, leading to the accumulation of toxic heme and parasite death.
Biochemical and Physiological Effects:
2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide has been shown to have a low toxicity profile in vitro, making it a promising candidate for further development as a therapeutic agent. However, more research is needed to fully understand its potential side effects and toxicity in vivo. 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide has also been found to have good solubility in aqueous solutions, making it an attractive option for drug formulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide is its broad spectrum of biological activity, making it a versatile compound for use in a variety of research applications. Additionally, its high yield and purity make it an attractive option for large-scale production. However, one limitation of 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide is its relatively complex synthesis method, which may limit its accessibility for some researchers.
Orientations Futures
There are several potential future directions for research on 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide. One area of interest is its potential as an antiviral agent, particularly against emerging viruses such as the Zika virus. Additionally, further investigation of its mechanism of action and potential side effects is needed to fully understand its therapeutic potential. 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide's potential applications in drug delivery systems and as a diagnostic tool for cancer detection are also areas of interest for future research.
Méthodes De Synthèse
The synthesis of 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide involves the reaction of 4-chloro-2-(pyridin-4-yl)quinoline with azide-3-propylamine in the presence of copper (I) iodide and sodium ascorbate. The resulting compound is then treated with acetic anhydride to yield 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide. This synthesis method has been reported to have a high yield and purity, making it an attractive option for large-scale production of 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide.
Applications De Recherche Scientifique
2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide has been found to possess antimalarial activity, inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria. 2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide has also been investigated for its potential as an antiviral agent, with promising results against the Zika virus.
Propriétés
IUPAC Name |
2-pyridin-4-yl-N-[3-(triazol-1-yl)propyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c27-20(22-8-3-12-26-13-11-23-25-26)17-14-19(15-6-9-21-10-7-15)24-18-5-2-1-4-16(17)18/h1-2,4-7,9-11,13-14H,3,8,12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDBQEKJSHZIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCCCN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)



![4-(1-methyl-1H-imidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5686889.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol](/img/structure/B5686918.png)
![(3aR*,7aS*)-2-{4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5686923.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[3-(methylthio)propyl]-3-pyrrolidinyl}-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5686942.png)
![2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5686949.png)
![[(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B5686950.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5686954.png)